molecular formula C18H22N2O3S B3971766 N~2~-(methylsulfonyl)-N~2~-phenyl-N~1~-(2-phenylethyl)alaninamide

N~2~-(methylsulfonyl)-N~2~-phenyl-N~1~-(2-phenylethyl)alaninamide

Cat. No. B3971766
M. Wt: 346.4 g/mol
InChI Key: QKAQKDGFADWMQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~2~-(methylsulfonyl)-N~2~-phenyl-N~1~-(2-phenylethyl)alaninamide, also known as MSV-III, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of small molecules known as protease inhibitors, which have been extensively studied for their ability to inhibit the activity of enzymes involved in various biological processes.

Mechanism of Action

The mechanism of action of N~2~-(methylsulfonyl)-N~2~-phenyl-N~1~-(2-phenylethyl)alaninamide involves its ability to bind to the active site of the target enzyme and inhibit its activity. This compound is a competitive inhibitor, which means that it competes with the natural substrate for binding to the enzyme. By inhibiting the activity of the enzyme, this compound prevents the replication of the virus and reduces its ability to cause disease.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its ability to inhibit the activity of the HIV protease enzyme, this compound has also been shown to inhibit the activity of other proteases involved in various biological processes. This suggests that this compound may have potential therapeutic applications in the treatment of other diseases such as cancer.

Advantages and Limitations for Lab Experiments

One of the main advantages of N~2~-(methylsulfonyl)-N~2~-phenyl-N~1~-(2-phenylethyl)alaninamide is its high degree of purity, which makes it a valuable tool for laboratory experiments. However, one of the limitations of this compound is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.

Future Directions

There are a number of potential future directions for research on N~2~-(methylsulfonyl)-N~2~-phenyl-N~1~-(2-phenylethyl)alaninamide. One area of interest is the development of new synthetic methods for the production of this compound and related compounds. Another area of interest is the investigation of the potential therapeutic applications of this compound in the treatment of other diseases such as cancer. Additionally, further study is needed to fully understand the mechanism of action of this compound and its potential side effects.

Scientific Research Applications

N~2~-(methylsulfonyl)-N~2~-phenyl-N~1~-(2-phenylethyl)alaninamide has been extensively studied for its potential therapeutic applications in the treatment of various diseases. One of the most promising applications of this compound is its use as a protease inhibitor in the treatment of viral infections such as HIV. This compound has been shown to inhibit the activity of the HIV protease enzyme, which is essential for the replication of the virus.

properties

IUPAC Name

2-(N-methylsulfonylanilino)-N-(2-phenylethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S/c1-15(18(21)19-14-13-16-9-5-3-6-10-16)20(24(2,22)23)17-11-7-4-8-12-17/h3-12,15H,13-14H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKAQKDGFADWMQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCCC1=CC=CC=C1)N(C2=CC=CC=C2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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